molecular formula C16H21FN6 B2541949 4-Tert-butyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine CAS No. 2380094-76-6

4-Tert-butyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine

Cat. No.: B2541949
CAS No.: 2380094-76-6
M. Wt: 316.384
InChI Key: NXUQKNFSDURTJS-UHFFFAOYSA-N
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Description

4-Tert-butyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine is a synthetic organic compound characterized by its unique structure, which includes a tert-butyl group, a fluoropyrimidine moiety, and a piperazine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine typically involves multi-step organic reactions. One common method includes the reaction of 4-tert-butyl-6-chloropyrimidine with 1-(5-fluoropyrimidin-4-yl)piperazine under specific conditions such as the presence of a base and a suitable solvent. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to enhance efficiency and scalability. The use of high-throughput screening and optimization techniques can further refine the production process, ensuring consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of specific functional groups.

    Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and catalysts such as palladium complexes. Reaction conditions often involve specific solvents, controlled temperatures, and inert atmospheres to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce more complex, multi-ring structures.

Scientific Research Applications

4-Tert-butyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases, including tuberculosis and cancer.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialized chemicals.

Mechanism of Action

The mechanism of action of 4-Tert-butyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidine
  • tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate

Uniqueness

4-Tert-butyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-tert-butyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN6/c1-16(2,3)13-8-14(20-11-19-13)22-4-6-23(7-5-22)15-12(17)9-18-10-21-15/h8-11H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXUQKNFSDURTJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC=N1)N2CCN(CC2)C3=NC=NC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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